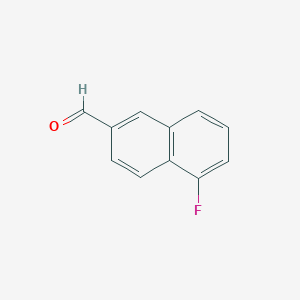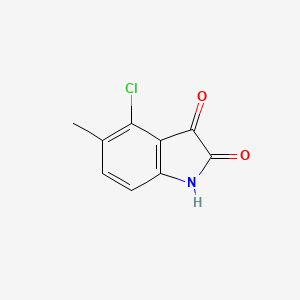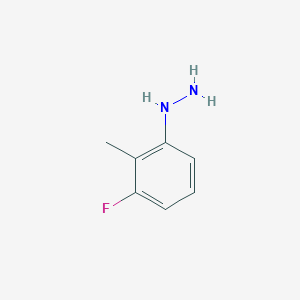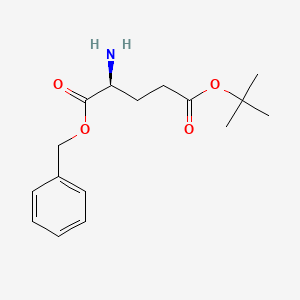
1-Benzyl 5-tert-butyl L-glutamate
Übersicht
Beschreibung
1-Benzyl 5-tert-butyl L-glutamate is a derivative of L-glutamic acid, an important amino acid in biochemistry. This compound features a benzyl group attached to the nitrogen atom and a tert-butyl group attached to the gamma carbon of the glutamate backbone. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl 5-tert-butyl L-glutamate can be synthesized through a multi-step process starting from L-glutamic acid. The synthesis typically involves the protection of the amino and carboxyl groups, followed by the introduction of the benzyl and tert-butyl groups. One common method includes:
- Protection of the amino group using a suitable protecting group such as Fmoc (9-fluorenylmethyloxycarbonyl).
- Esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.
- Introduction of the benzyl group through a nucleophilic substitution reaction using benzyl bromide.
- Deprotection of the amino group to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl 5-tert-butyl L-glutamate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The carboxyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl bromide or benzyl chloride in the presence of a base like sodium hydroxide.
Major Products:
- Oxidation of the benzyl group yields benzaldehyde or benzoic acid.
- Reduction of the carboxyl groups yields the corresponding alcohols.
- Substitution reactions yield various benzyl derivatives depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
1-Benzyl 5-tert-butyl L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its role in protein-protein interactions and as a potential inhibitor of enzymes.
Medicine: Investigated for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of 1-Benzyl 5-tert-butyl L-glutamate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups enhance its binding affinity to certain proteins and enzymes. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
5-Benzyl L-glutamate: Similar structure but lacks the tert-butyl group, which affects its reactivity and binding properties.
1-(tert-Butyl) 5-methyl L-glutamate: Contains a methyl group instead of a benzyl group, leading to different chemical and biological properties
Uniqueness: 1-Benzyl 5-tert-butyl L-glutamate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical reactivity and biological activity. These groups enhance its stability, solubility, and binding affinity, making it a valuable compound in various research applications .
Eigenschaften
IUPAC Name |
1-O-benzyl 5-O-tert-butyl (2S)-2-aminopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-14(18)10-9-13(17)15(19)20-11-12-7-5-4-6-8-12/h4-8,13H,9-11,17H2,1-3H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMSPPYFNNQHCP-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OCC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628649 | |
| Record name | 1-Benzyl 5-tert-butyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62188-74-3 | |
| Record name | 1-Benzyl 5-tert-butyl L-glutamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


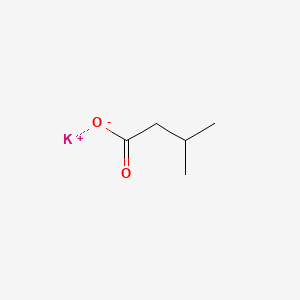
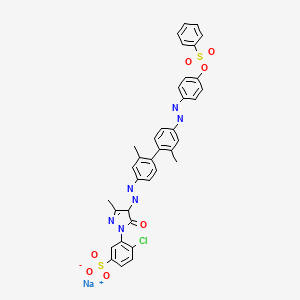

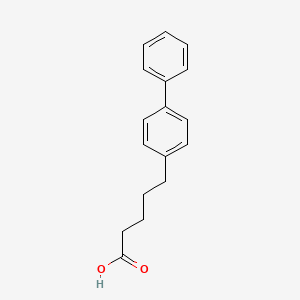
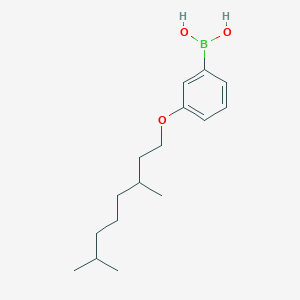
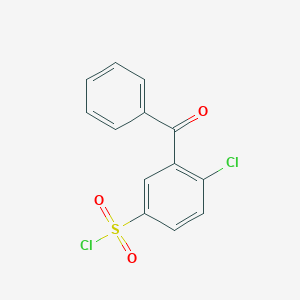
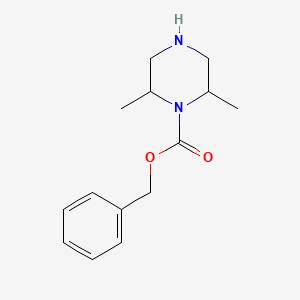
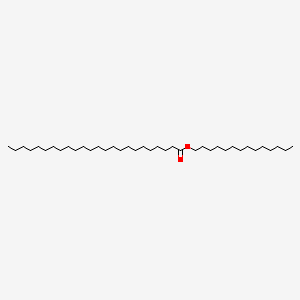
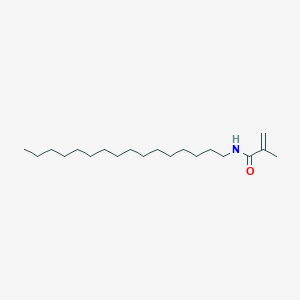
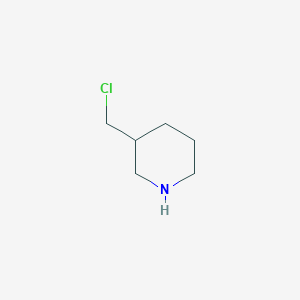
![3-[4-(2-morpholin-4-ylethoxy)phenyl]-1H-indazole-5-carbonitrile](/img/structure/B1630089.png)
